molecular formula C17H20S3 B289758 2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole

2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole

Cat. No. B289758
M. Wt: 320.5 g/mol
InChI Key: KGYUAIBSTBCZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole, commonly known as Terthiophene, is a heterocyclic organic compound that has been widely studied for its potential applications in materials science, organic electronics, and biomedical research. Terthiophene is a member of the thiophene family of compounds, which are characterized by their unique aromatic ring structure and high electron density. In

Mechanism of Action

The exact mechanism of action of Terthiophene is not well understood. However, it is believed to act as a donor-acceptor molecule, with the thiophene rings serving as electron donors and the sulfur atoms serving as electron acceptors. This unique electronic structure allows Terthiophene to participate in a variety of redox reactions and to exhibit a range of interesting physical and chemical properties.
Biochemical and Physiological Effects
While Terthiophene has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-inflammatory agent. One study found that Terthiophene was able to inhibit the production of pro-inflammatory cytokines in mouse macrophages, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using Terthiophene in lab experiments are its high solubility in organic solvents, its excellent thermal stability, and its ability to participate in a variety of redox reactions. However, its high cost and limited availability may make it less practical for use in large-scale experiments.

Future Directions

There are many potential future directions for research on Terthiophene. One promising area of study is its use in organic solar cells, where its unique electronic properties may allow for the development of more efficient and cost-effective solar cells. Additionally, Terthiophene may have potential as a therapeutic agent for inflammatory diseases or as a component in drug delivery systems. Further research is needed to fully explore the potential applications of this fascinating compound.

Synthesis Methods

Terthiophene can be synthesized by a variety of methods, including electrochemical polymerization, chemical oxidation, and Grignard reactions. One popular method involves the reaction of 2,5-dibromo-3,4-dimethylthiophene with 4-methylphenylmagnesium bromide, followed by treatment with tert-butyl lithium and sulfur.

Scientific Research Applications

Terthiophene has been extensively studied for its potential applications in materials science and organic electronics. It exhibits excellent electrical conductivity, high thermal stability, and good solubility in a variety of organic solvents. These properties make it an attractive candidate for use in organic solar cells, field-effect transistors, and light-emitting diodes.

properties

Molecular Formula

C17H20S3

Molecular Weight

320.5 g/mol

IUPAC Name

3-tert-butyl-4-methyl-7-(4-methylphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C17H20S3/c1-11-6-8-13(9-7-11)14-10-15-12(2)16(17(3,4)5)19-20(15)18-14/h6-10H,1-5H3

InChI Key

KGYUAIBSTBCZTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C)C(C)(C)C

Origin of Product

United States

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